ADU-S100 enantiomer ammonium salt
Description
Contextualization of Cyclic Dinucleotides (CDNs) in Innate Immune Signaling Pathways
Cyclic dinucleotides (CDNs) are a class of second messenger molecules fundamental to signaling in nearly all domains of life. nih.gov Initially discovered in bacteria, where they regulate processes like biofilm formation and virulence, CDNs are now recognized as key players in the mammalian innate immune system. oncotarget.comum.ac.ir The innate immune system utilizes germline-encoded pattern-recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens or cellular damage. researchgate.net CDNs produced by invading bacteria or by a host enzyme in response to cytosolic DNA act as potent activators of this first line of defense, signaling a threat and initiating a protective immune response. oncotarget.comcaymanchem.com
Overview of the Stimulator of Interferon Genes (STING) Pathway and its Immunological Significance
The central mediator of CDN-induced immunity in mammalian cells is the STING protein, an endoplasmic reticulum-resident transmembrane protein. nih.govresearchgate.net The STING pathway is pivotal for detecting cytosolic DNA, which can originate from viruses, bacteria, or damaged host cells, a hallmark of infection and cancer. researchgate.netchemietek.com
The activation cascade begins when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic DNA, catalyzing the synthesis of a specific CDN, 2'3'-cGAMP. chemietek.com This CDN then binds directly to STING, inducing a conformational change that triggers a downstream signaling cascade. nih.gov This cascade leads to the activation of transcription factors, primarily IRF3 and NF-κB, which results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. nih.gov These cytokines are critical for recruiting and activating various immune cells, including dendritic cells, natural killer (NK) cells, and T cells, thereby linking the innate and adaptive immune systems to mount a comprehensive anti-pathogen or anti-tumor response. researchgate.netnih.gov
| Component | Function in the STING Pathway |
| cGAS | Senses cytosolic DNA and synthesizes the cyclic dinucleotide 2'3'-cGAMP. |
| Cyclic Dinucleotides (CDNs) | Act as second messengers, binding to and activating the STING protein. Includes bacterial CDNs and host-produced 2'3'-cGAMP. |
| STING | An endoplasmic reticulum protein that, upon activation by CDNs, initiates a downstream signaling cascade. |
| IRF3 | A key transcription factor activated by the STING pathway, driving the expression of type I interferons. |
| Type I Interferons | Potent cytokines that orchestrate a broad anti-viral and anti-tumor immune response. |
Rationale for Academic Investigation into Synthetic STING Agonists, including ADU-S100 Enantiomer Ammonium (B1175870) Salt
While natural CDNs are effective activators of STING, their therapeutic potential is hampered by several limitations. They are susceptible to rapid enzymatic degradation by phosphodiesterases like ENPP1 and their polar nature limits their ability to cross cell membranes and reach the cytosolic STING protein. nih.govresearchgate.net These challenges spurred the academic and pharmaceutical investigation into synthetic CDN analogues designed for greater stability and potency.
ADU-S100 (MIW815) is a synthetic bisphosphothioate analogue of a bacterial CDN. researchgate.net The substitution of non-bridging oxygen atoms with sulfur in its phosphate (B84403) bridge makes it resistant to hydrolysis, significantly enhancing its stability. researchgate.net ADU-S100 is a specific stereoisomer, the Rp,Rp diastereomer (also denoted as ML RR-S2-CDA), which is the clinically active form. caymanchem.comchemietek.com The term "ADU-S100 enantiomer ammonium salt" refers to the less active enantiomer of the active compound. In stereochemistry, enantiomers are mirror images of each other. The investigation of such less active enantiomers is a critical scientific control. It allows researchers to verify that the potent immune activation observed is specifically due to the structural conformation of the active ADU-S100 isomer and not a non-specific effect of the chemical class, thereby validating the specific mechanism of action.
Historical Trajectory of Preclinical Research on ADU-S100
The preclinical development of ADU-S100 provided foundational evidence for its potential as an immunotherapeutic agent. Landmark studies demonstrated that direct intratumoral injection of the active ADU-S100 compound led to profound, STING-dependent regression of established tumors in various mouse models, including melanoma, colon, and breast cancers. caymanchem.comresearchgate.net
Crucially, this response was not merely local. The activation of STING within the tumor microenvironment initiated a systemic, T-cell-mediated immune response that could attack and eliminate distant, untreated metastases (an abscopal effect). caymanchem.comfrontiersin.org This research showed that treatment with ADU-S100 led to a significant increase in tumor-infiltrating CD8+ T cells and NK cells. caymanchem.com Furthermore, the immune response was durable, providing long-lasting immunologic memory that protected the animals from tumor rechallenge. researchgate.netcaymanchem.com These robust preclinical findings established ADU-S100 as a first-in-class STING pathway activator and paved the way for its evaluation in human clinical trials. pm360online.comuchicago.edu
| Preclinical Model | Key Findings for ADU-S100 (MIW815) | Reference |
| B16 Melanoma | Intratumoral injection induced regression of injected and distal tumors; generated systemic T-cell response. | caymanchem.com |
| CT26 Colorectal Cancer | Unilateral injection reduced tumor volumes in both injected and non-injected tumors. | caymanchem.com |
| 4T1 Breast Cancer | Decreased primary and secondary tumor volume in a tumor rechallenge model, indicating immunologic memory. | caymanchem.com |
| GL261 Glioma | Increased infiltration of NK cells, CD4+ T cells, and CD8+ T cells into the tumor. | caymanchem.com |
| Esophageal Adenocarcinoma | Treatment resulted in a significant decrease in mean tumor volume and upregulation of IFNβ and other cytokines. | oncotarget.com |
Structure
2D Structure
Properties
Molecular Formula |
C20H30N12O10P2S2 |
|---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
VZYXAGGQHVUTHM-QYUKNOIISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Adu S100 Enantiomer Ammonium Salt
Direct Agonism of STING by ADU-S100 Enantiomer Ammonium (B1175870) Salt
ADU-S100 directly binds to and activates the STING protein, a key mediator of the innate immune system. drugbank.comnih.gov This interaction is the initial step in a signaling cascade that results in the production of type I interferons and other inflammatory cytokines. nih.gov
Characterization of ADU-S100 Binding Affinity and Specificity to STING Alleles (Human and Murine)
ADU-S100 is designed to effectively activate all known human and murine STING alleles. drugbank.comnih.govinvivogen.com Its unique structure, which includes a mixed 2'-5' and 3'-5' phosphodiester linkage, contributes to a higher binding affinity for STING compared to the endogenous ligand cGAMP. nih.gov This enhanced affinity allows it to potently activate even STING variants that show a diminished response to natural ligands. medchemexpress.comresearchgate.net Specifically, dithio, mixed-linkage CDN derivatives like ADU-S100 can activate all five human STING alleles, including the refractory hSTINGREF and hSTINGQ alleles. medchemexpress.com The Rp, Rp dithio diastereoisomer of ADU-S100 has been shown to induce higher type I IFN production compared to other diastereoisomers or c-di-AMP. invivogen.com
Binding Affinity and Activation of STING Alleles by ADU-S100
| Allele Type | Species | Binding and Activation | Reference |
|---|---|---|---|
| All known alleles | Human | Potent activator | invivogen.comnih.gov |
| All known alleles | Murine | Potent activator | nih.govinvivogen.com |
Conformational Changes in STING Induced by ADU-S100 Engagement
The binding of ADU-S100 to the STING dimer, located on the endoplasmic reticulum, induces a significant conformational change in the protein. pnas.orgnih.gov This structural rearrangement is a critical step that facilitates the recruitment and activation of downstream signaling components. pnas.org This conformational shift allows STING to translocate from the endoplasmic reticulum through the Golgi to perinuclear vesicles, a process essential for its signaling function. aacrjournals.org
Downstream Signaling Cascade Activation Mediated by ADU-S100
Following its activation by ADU-S100, STING initiates a downstream signaling cascade that is central to the innate immune response. nih.gov This cascade involves the recruitment and activation of several key proteins, culminating in the production of pro-inflammatory cytokines and interferons. nih.gov
Phosphorylation and Activation of TANK-Binding Kinase 1 (TBK1)
Upon activation by ADU-S100, the conformational change in STING allows it to recruit and bind to TANK-Binding Kinase 1 (TBK1). nih.govaacrjournals.org This interaction leads to the phosphorylation and activation of TBK1. nih.govpnas.org The activation of TBK1 is a pivotal event, as it is the kinase responsible for phosphorylating the next key component in the signaling pathway, IRF3. medchemexpress.com The activation of TBK1 can occur through both upstream kinase phosphorylation and trans-autophosphorylation. biorxiv.org
Activation and Nuclear Translocation of Interferon Regulatory Factor 3 (IRF3)
Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). medchemexpress.comnih.govnih.gov This phosphorylation event causes IRF3 to form dimers. invivogen.com The IRF3 dimers then translocate from the cytoplasm into the nucleus. invivogen.comaacrjournals.org Once in the nucleus, the activated IRF3 dimers bind to specific DNA sequences known as interferon-stimulated response elements (ISRE), driving the transcription of type I interferon genes, most notably IFN-β. invivogen.comaacrjournals.org
Downstream Signaling Events Mediated by ADU-S100
| Signaling Molecule | Action | Consequence | Reference |
|---|---|---|---|
| TBK1 | Phosphorylation | Activation of kinase activity | medchemexpress.comnih.gov |
| IRF3 | Phosphorylation and Dimerization | Nuclear translocation | nih.govinvivogen.comaacrjournals.org |
Induction of Pro-inflammatory Cytokine and Chemokine Expression by ADU-S100
A primary consequence of STING pathway activation by ADU-S100 is the robust production of various pro-inflammatory cytokines and chemokines. medpath.comclinicaltrialsarena.com These signaling molecules are instrumental in reshaping the tumor microenvironment from an immunosuppressive state to one that supports vigorous anti-tumor immunity. oncotarget.commdpi.com
The induction of type I interferons, specifically IFN-α and IFN-β, is a hallmark of STING activation. invivogen.comfrontiersin.org ADU-S100 has been shown to be a potent inducer of both. glpbio.com The interaction of ADU-S100 with STING leads to the phosphorylation of IRF3 and subsequent nuclear activation of downstream target genes, with IFN-β being a notable example. aacrjournals.org
Research findings have consistently demonstrated the capacity of ADU-S100 to stimulate type I IFN production in various experimental settings:
In human peripheral blood mononuclear cells (hPBMCs), ADU-S100 was found to induce significantly higher levels of IFN-α protein compared to the endogenous STING agonist ML cGAMP. glpbio.com
In murine models, intratumoral injection of ADU-S100 resulted in the production of both IFN-α and IFN-β within the tumor microenvironment. nih.gov
Studies using an esophageal adenocarcinoma model showed that treatment with ADU-S100 led to a significant upregulation of IFNβ gene expression. oncotarget.com
When combined with cyto-IL-15 in a prostate cancer model, ADU-S100 treatment resulted in increased levels of both IFN-α and IFN-β. nih.gov
Liposomal formulations of ADU-S100 have also been shown to enhance IFNβ production from bone marrow-derived dendritic cells. nih.gov
Table 1: Summary of ADU-S100-Induced Type I Interferon Production
| Interferon | Cell/Model System | Key Finding | Reference |
|---|---|---|---|
| IFN-α | Human PBMCs | Significantly higher induction compared to ML cGAMP. | glpbio.com |
| IFN-β | Mouse Bone Marrow Macrophages (BMM) | Potent induction of IFN-β expression. | glpbio.com |
| IFN-α and IFN-β | Murine Tumor Models (e.g., FVB/N, neu/N) | Detected in tumor lysates post-intratumoral injection. | nih.gov |
| IFN-β | Rat Esophageal Adenocarcinoma Model | Significant upregulation of IFNβ gene expression. | oncotarget.com |
| IFN-α and IFN-β | Murine Prostate Cancer Model (Combination Therapy) | Increased release in both plasma and tumors. | nih.gov |
Beyond type I interferons, ADU-S100 stimulates the expression of a broad spectrum of other cytokines and chemokines that contribute to its immunomodulatory effects. glpbio.com STING activation can also proceed through NF-κB-dependent pathways, leading to the production of inflammatory cytokines. invivogen.com
Key cytokines and chemokines induced by ADU-S100 include:
TNF-α: This pro-inflammatory cytokine is consistently upregulated following ADU-S100 treatment and has been implicated in STING-mediated tumor cell killing. aacrjournals.orgoncotarget.comglpbio.comnih.gov
IL-6: Another key pro-inflammatory cytokine, IL-6 expression is increased by ADU-S100 in various cancer models. oncotarget.comglpbio.comnih.govnih.gov
Chemokines: ADU-S100 induces the production of several chemokines crucial for recruiting immune cells to the tumor site. These include CXCL9 and CXCL10, which attract T cells, and CCL2 (also known as MCP-1) and CCL5, which attract monocytes and other immune cells. glpbio.comnih.govnih.govnih.gov
IFN-γ: While STING activation directly leads to type I IFN production, it also promotes an environment conducive to the production of type II interferon (IFN-γ) by immune cells like NK cells and T cells. frontiersin.orgnih.gov Studies combining ADU-S100 with other agents have shown significant increases in IFN-γ. nih.gov
Table 2: Profile of Other Cytokines and Chemokines Induced by ADU-S100
| Cytokine/Chemokine | Model System | Effect | Reference |
|---|---|---|---|
| TNF-α, IL-6, CCL2 (MCP-1) | THP-1 Human Monocytes | Highest expression induced by ADU-S100 on a molar basis compared to other agonists. | glpbio.com |
| CCL2, CCL5, IL-6, TNF-α | Murine Tumor Models (FVB/N and neu/N) | Comparable increases induced in tumor lysates. | nih.gov |
| TNF-α, IL-6, CCL2 | Rat Esophageal Adenocarcinoma Model | Significant upregulation of gene expression. | oncotarget.com |
| IFN-γ, IL-6, TNF-α, CXCL9, CXCL10 | Pancreatic Cancer Mouse Model | Significantly increased levels in tumor homogenates. | nih.gov |
| IFN-γ, CCL2, CXCL10, IL-6, TNF-α | Murine Prostate Cancer Model (Combination Therapy) | Significantly increased release in plasma and/or tumors. | nih.gov |
Immune Cell Activation and Modulation by ADU-S100
The cytokines and chemokines produced upon STING activation orchestrate the recruitment, activation, and modulation of various immune cells, fundamentally altering the tumor immune landscape. mdpi.com Dendritic cells are central to this process, acting as a bridge between the innate and adaptive immune systems. nih.govfrontiersin.org
ADU-S100 is a potent activator of dendritic cells (DCs), which are professional antigen-presenting cells (APCs). cancer.govaacrjournals.org The type I interferons produced following STING activation are known to promote DC differentiation and maturation. frontiersin.orgnih.gov Mature DCs upregulate co-stimulatory molecules and are more effective at processing and presenting tumor antigens to T cells, thereby initiating a specific, adaptive anti-tumor response. nih.govclinicaltrialsarena.com
Studies have shown that ADU-S100 enhances DC maturation by increasing the surface expression of key markers:
In bone marrow-derived dendritic cells (BMDCs), treatment with ADU-S100 led to the notable upregulation of co-stimulatory molecules CD40, CD80, and CD86, which are hallmarks of DC maturation. nih.gov
Conventional dendritic cells are divided into two main subsets, cDC1 and cDC2, with distinct functions. mdpi.com The cDC1 subset is particularly adept at cross-presenting antigens on MHC class I molecules to activate cytotoxic CD8+ T cells. mdpi.comnih.gov Research indicates that ADU-S100 effectively activates this crucial DC subset.
Studies have demonstrated that ADU-S100 treatment boosts CD8+ T cell responses by specifically activating cDC1s. nih.govnih.gov
In tumor-bearing mice, cDC1s isolated from tumors treated with ADU-S100 displayed enhanced maturation markers, such as CD80 and CD86. researchgate.net
Furthermore, ADU-S100 treatment increased the ability of cDC1s to present a model antigen (SIINFEKL) on MHC-I complexes, confirming their enhanced antigen presentation capability. researchgate.net
The role of ADU-S100 in modulating the cDC2 subset, which primarily presents antigens to CD4+ T helper cells, is more complex. mdpi.com Unlike its direct activating effect on cDC1s, ADU-S100 monotherapy does not appear to initiate cDC2 maturation.
Research has shown that while ADU-S100 activates cDC1s, it fails to initiate the maturation of cDC2s, as evidenced by a lack of upregulation of co-stimulatory molecules CD80 and CD86 on these cells. nih.govnih.govresearchgate.net
Interestingly, treatment with ADU-S100 was found to increase the expression of the inhibitory receptor Tim-3 on cDC2s. nih.govnih.gov This upregulation of Tim-3 on cDC2s was shown to have an immunosuppressive effect, specifically by restraining the activity of CD4+ T cells. nih.gov
This finding suggests an intrinsic barrier to ADU-S100 monotherapy. However, when combined with an antibody that blocks Tim-3, ADU-S100 treatment led to effective maturation of cDC2s and unleashed a potent CD4+ T cell-driven anti-tumor response. nih.govnih.govresearchgate.net
T-cell Priming and Activation (CD8+ and CD4+ T cells)
ADU-S100 plays a crucial role in initiating and augmenting T-cell-mediated anti-tumor immunity. The activation of the STING pathway by ADU-S100 in antigen-presenting cells (APCs), such as dendritic cells (DCs), is a key initiating event. nih.govnih.gov This leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. nih.govpnas.org These signaling molecules are instrumental in the recruitment and priming of CD8+ T cells that can recognize and target tumor antigens. nih.govnih.gov
Research has shown that intratumoral administration of ADU-S100 can lead to the generation of a robust and durable antigen-specific T-cell mediated immune response. biorxiv.org Studies in murine models have demonstrated that the anti-tumor efficacy of ADU-S100 is critically dependent on both CD4+ and CD8+ T cells. thno.org Depletion of either of these T-cell populations has been shown to partially abrogate the tumor-clearing effects of ADU-S100, while the depletion of both populations leads to a complete loss of efficacy. thno.org This underscores the necessity of a coordinated T-cell response for optimal therapeutic outcomes.
Furthermore, ADU-S100 has been observed to induce a general activation of T cells, as evidenced by the upregulation of the early activation marker CD69 on both CD4+ and CD8+ T cells in the tumor and various lymphoid organs. frontiersin.org However, some studies suggest that while ADU-S100 can induce a systemic T-cell activation, it may not always translate into a significant expansion of tumor antigen-specific T cells. frontiersin.org In some contexts, ADU-S100 monotherapy has been shown to more readily initiate a memory CD8+ T-cell response compared to a memory CD4+ T-cell response. researchgate.net Interestingly, combining ADU-S100 with other immunotherapies, such as anti-Tim-3 antibodies, has been shown to enhance the activation of CD4+ T cells, suggesting a strategy to overcome potential limitations of monotherapy. frontiersin.orgresearchgate.net
Table 1: Research Findings on T-cell Priming and Activation by ADU-S100
| Finding | Cell Type(s) | Effect of ADU-S100 | Research Model |
|---|---|---|---|
| Increased CD69 expression | CD4+ and CD8+ T cells | Upregulation in tumor, spleen, and non-draining lymph nodes | Murine model frontiersin.org |
| IFN-γ production | CD4+ and CD8+ T cells | Increased production when combined with αTim-3 | Murine model researchgate.net |
| T-cell dependency | CD4+ and CD8+ T cells | Both required for optimal tumor clearance | Murine model thno.org |
Natural Killer (NK) Cell Activation and Cytotoxicity Enhancement
Natural Killer (NK) cells, a component of the innate immune system, are also significantly impacted by ADU-S100. The activation of the STING pathway by ADU-S100 leads to the production of type I IFNs, which are known to promote DC differentiation and maturation, and importantly, enhance the cytotoxic capabilities of NK cells. nih.gov
In vitro studies have demonstrated that combining an analog of ADU-S100 with Interleukin-15 (IL-15) in co-cultures of peripheral blood mononuclear cells (PBMCs) and prostate cancer cells leads to a potent activation of NK cells. nih.gov This activation is characterized by increased expression of perforin (B1180081) and the activation marker CD69. nih.gov Perforin is a key protein in the lytic granules of NK cells, essential for their cytotoxic function. The degranulation marker CD107a, which is also associated with NK cell cytotoxicity, has also been observed to be upregulated in the presence of ADU-S100 in combination therapies. nih.gov
Table 2: Research Findings on NK Cell Activation and Cytotoxicity Enhancement by ADU-S100 Analog
| Finding | Cell Type(s) | Effect of ADU-S100 Analog (in combination with IL-15) | Research Model |
|---|---|---|---|
| Perforin expression | NK cells | Increased expression in co-culture with cancer cells | In vitro (Human PBMCs and prostate cancer cell lines) nih.gov |
| CD69 expression | NK cells | Increased expression in co-culture with cancer cells | In vitro (Human PBMCs and prostate cancer cell lines) nih.gov |
| CD107a expression | NK cells | Increased expression in co-culture with cancer cells | In vitro (Human PBMCs and prostate cancer cell lines) nih.gov |
B-cell Activation and Immunoglobulin Production
The impact of ADU-S100 on B-cell activation and immunoglobulin production is an area of ongoing investigation. The activation of the STING pathway is known to have the potential to influence B-cell responses. Studies have shown that treatment with ADU-S100, particularly in combination with other immunomodulatory agents, can lead to an increase in the frequency of B cells.
In a murine prostate cancer model, the combination of ADU-S100 and cyto-IL-15 resulted in a significant expansion of B cells in the spleen. The frequency of B cells increased from approximately 19% in the control group to around 30% in the groups treated with ADU-S100 alone or in combination. This suggests that STING activation by ADU-S100 can contribute to the proliferation of B lymphocytes.
However, direct quantitative data on the effect of ADU-S100 monotherapy on immunoglobulin production is limited in the currently available literature. While the activation and expansion of B cells are prerequisites for antibody production, further research is needed to fully elucidate the specific role of ADU-S100 in promoting plasma cell differentiation and the secretion of immunoglobulins. The observed B-cell activation is part of a broader immune activation, and its direct contribution to the anti-tumor effects of ADU-S100 requires more detailed investigation.
Table 3: Research Findings on B-cell Activation by ADU-S100
| Finding | Cell Type(s) | Effect of ADU-S100 | Research Model |
|---|
Myeloid Cell (e.g., Macrophage) Activation and Phenotypic Shifts
Myeloid cells, particularly macrophages and dendritic cells, are primary targets of ADU-S100 due to their expression of STING. nih.govnih.gov Activation of STING in these cells is a critical step in initiating the downstream anti-tumor immune response. ADU-S100 stimulation of macrophages leads to the production of pro-inflammatory cytokines, including TNF-α and IL-6, as well as type I interferons. pnas.org
Furthermore, ADU-S100 can influence the polarization of macrophages, which can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The tumor microenvironment often promotes an M2-like phenotype, which supports tumor growth and suppresses immune responses. By activating the STING pathway, ADU-S100 can promote a shift towards the M1 phenotype, which is characterized by the expression of markers like CD80 and CD86 and is associated with anti-tumor activity.
In some preclinical models, treatment with a STING agonist has been shown to enhance the maturation of dendritic cells, as indicated by the increased expression of co-stimulatory molecules such as CD40, CD80, and CD86. However, in a study investigating the combination of ADU-S100 with cyto-IL-15, no significant changes were observed in the M1/M2 composition of macrophages. This highlights that the effect of ADU-S100 on macrophage phenotype can be context-dependent and may be influenced by other factors in the tumor microenvironment.
Table 4: Research Findings on Myeloid Cell Activation and Phenotypic Shifts by ADU-S100
| Finding | Cell Type(s) | Effect of ADU-S100 | Research Model |
|---|---|---|---|
| Cytokine Production | Macrophages | Increased production of TNF-α and IL-6 | In vitro studies pnas.org |
| Dendritic Cell Maturation | Dendritic Cells | Increased expression of CD40, CD80, and CD86 | Murine model (liposomal ADU-S100) |
| Macrophage Frequency | Macrophages | Significantly reduced in the spleen | Murine prostate cancer model (in combination with cyto-IL-15) |
Preclinical Immunomodulatory Efficacy Studies of Adu S100 Enantiomer Ammonium Salt in Disease Models
Efficacy in Murine Tumor Models as Monotherapy
Intratumoral administration of ADU-S100 has shown considerable promise in preclinical cancer models, leading to tumor regression, the induction of systemic anti-tumor immunity, and the establishment of long-term immunological memory. um.ac.irmdpi.com
Regression of Injected and Distal Tumors (Abscopal Effects)
A hallmark of effective cancer immunotherapy is the ability to induce an abscopal effect, where local treatment of a tumor leads to the regression of distant, untreated tumors. This systemic response is mediated by the immune system. mdpi.com Preclinical studies have shown that intratumoral injection of ADU-S100 can induce the regression of not only the injected tumor but also distal, non-injected tumors in murine models. nih.govmdpi.comfrontiersin.org For instance, in a bilateral TRAMP-C2 prostate cancer model, ADU-S100 monotherapy cleared 50% of the injected tumors and 38% of the distal tumors. frontiersin.org This demonstrates the compound's ability to generate a systemic anti-tumor immune response capable of targeting metastatic disease. nih.govmdpi.com
Induction of Tumor-Specific Immune Memory
A crucial goal of cancer immunotherapy is the generation of long-lasting, tumor-specific immune memory, which can prevent tumor recurrence. nih.govmdpi.com Studies have shown that treatment with ADU-S100 can lead to the development of such memory. nih.govmdpi.com In a murine prostate cancer model, 83% of mice that were cured of their tumors after a combination treatment including ADU-S100 were protected against a subsequent tumor rechallenge. nih.govnih.gov This lasting immunity is attributed to the priming of antigen-specific CD8+ T cells, which are crucial for long-term tumor surveillance and rejection. um.ac.ir
Impact on Tumor Microenvironment (TME) Composition and Gene Expression
ADU-S100 significantly remodels the tumor microenvironment (TME), shifting it from an immunosuppressive to an immunologically active state. frontiersin.orgum.ac.irresearchgate.net Intratumoral injection of ADU-S100 leads to the increased infiltration of key immune effector cells, including cytotoxic T lymphocytes (CD8+ T cells) and natural killer (NK) cells. um.ac.irresearchgate.netkcl.ac.uk In a murine model of urothelial carcinoma, intratumoral administration of ADU-S100 resulted in the strongest infiltration of TNF-α+MHCII+F4/80+CD11b+ macrophages and IFN-γ+CD8+ T cells compared to other treatments. researchgate.net
Furthermore, RNA sequencing analysis of tumors treated with ADU-S100 revealed significant changes in gene expression. nih.govfrontiersin.org These changes include the upregulation of genes associated with innate and adaptive immune activation, cytokine signaling pathways (including type I and II interferons), and NK and T cell-mediated cytotoxicity. nih.govfrontiersin.org This indicates a broad activation of anti-tumor immune mechanisms within the TME.
Synergistic Effects of ADU-S100 Enantiomer Ammonium (B1175870) Salt in Combination Preclinical Regimens
The immunomodulatory effects of ADU-S100 can be further enhanced when used in combination with other cancer therapies, particularly immune checkpoint inhibitors and other immunomodulators.
Co-administration with Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4)
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing T cells to more effectively attack cancer cells. nih.gov However, their efficacy is often limited in "cold" tumors that lack a pre-existing anti-tumor immune response. nih.gov STING agonists like ADU-S100 have the potential to turn these "cold" tumors "hot" by initiating an innate immune response and promoting T-cell infiltration. nih.gov
Preclinical studies have demonstrated that the combination of ADU-S100 with anti-PD-1 therapy can lead to synergistic anti-tumor activity and improved survival in murine tumor models. nih.govbiorxiv.org While ADU-S100 alone can induce some complete responses, the addition of an anti-PD-1 antibody can enhance this effect. biorxiv.org However, some studies have shown that the synergistic effect may be model-dependent, with one study in a B16-OVA melanoma model not observing an additive effect with anti-PD-1. biorxiv.org
Combination with other Immunomodulators (e.g., IL-15, TLR agonists like CpG ODN)
Combining ADU-S100 with other immunomodulators that act on different pathways can also lead to enhanced anti-tumor effects.
Interleukin-15 (IL-15): IL-15 is a cytokine that promotes the proliferation and activation of NK cells and CD8+ T cells. sgul.ac.ukkcl.ac.uknih.gov In preclinical prostate cancer models, the combination of a cytotopically modified IL-15 (cyto-IL-15) with ADU-S100 resulted in the elimination of tumors in 58-67% of mice with unilateral tumors and promoted abscopal immunity in 50% of mice with bilateral tumors. nih.govnih.gov This combination was associated with strong innate and adaptive immune activation. nih.govnih.gov In vitro studies also showed that the combination of an ADU-S100 analog and IL-15 led to marked cancer cell killing, which was attributed to potent NK cell activation. kcl.ac.uknih.gov
Toll-like receptor (TLR) agonists (e.g., CpG ODN): TLR agonists, such as CpG oligodeoxynucleotides (CpG ODN), are another class of innate immune activators. um.ac.ir In a CT-26 colon carcinoma model, the combination of ADU-S100 and CpG ODN1826 demonstrated a significant synergistic antitumor impact. um.ac.irum.ac.ir This combination therapy resulted in the smallest tumor volumes and significant tumor regression compared to either agent alone. um.ac.irum.ac.ir The enhanced effect was associated with an increased number of lymphocytes, indicating a robust immune response. um.ac.irum.ac.ir
Synergism with Other Therapies (e.g., radiation, targeted therapies)
The therapeutic potential of ADU-S100 enantiomer ammonium salt is significantly enhanced when used in combination with other cancer treatment modalities. Preclinical studies have consistently demonstrated synergistic anti-tumor effects when ADU-S100 is combined with radiation therapy and various targeted therapies, including immune checkpoint inhibitors. This synergy often leads to more robust and durable tumor eradication, including effects on distant, non-injected tumors. um.ac.irthno.orgnih.govclinicalleader.com
In a rat model of esophageal adenocarcinoma (EAC), the combination of ADU-S100 with radiation resulted in a more substantial reduction in tumor volume compared to either treatment alone. researchgate.net While ADU-S100 monotherapy led to a 30.1% decrease in mean tumor volume, the combination with radiation achieved a 50.8% decrease. researchgate.netnih.gov This enhanced efficacy is associated with an upregulation of PD-L1 expression and an increase in CD8+ T-cell infiltration, suggesting that the combination creates a more immunologically active tumor microenvironment. researchgate.netnih.gov
The combination of STING activation and immune checkpoint blockade has been a major focus of preclinical research. thno.org In various murine tumor models, the expansion of CD8+ T-cells driven by ADU-S100 potentiates the efficacy of checkpoint inhibitors, leading to stronger and more lasting tumor clearance at both local and distal sites. thno.orgnih.gov For instance, combining ADU-S100 with a TLR9 agonist, CpG ODN1826, in a CT-26 colon carcinoma model resulted in superior tumor suppression and a 100% survival rate, compared to 71.4% in the control group. um.ac.irum.ac.ir Similarly, in a BRCA-associated breast cancer model, combining ADU-S100 with the PARP inhibitor olaparib (B1684210) led to significantly greater tumor volume reduction than olaparib alone.
Studies in prostate cancer models have also shown a powerful synergistic effect when ADU-S100 is combined with cyto-IL-15. nih.gov This combination led to the rejection of 75% of injected tumors and an abscopal response in 50% of distal, uninjected tumors. nih.gov The anti-tumor activity is linked to a profound activation of both innate and adaptive immunity, including the induction of type I and II interferons and increased cytotoxicity of NK and T cells. nih.gov While preclinical data for combinations with checkpoint inhibitors like ipilimumab and pembrolizumab (B1139204) have been promising, showing enhanced anti-tumor efficacy, clinical trials with these combinations have been discontinued (B1498344) due to a lack of substantial anti-tumor activity. thno.orgclinicalleader.com
Below is a summary of key preclinical findings for ADU-S100 combination therapies.
Table 1: Preclinical Synergism of ADU-S100 with Other Therapies
| Preclinical Model | Combination Agent | Key Findings | Citation(s) |
|---|---|---|---|
| Esophageal Adenocarcinoma (Rat) | Radiation (16Gy) | Combination resulted in a 50.8% decrease in mean tumor volume, compared to a 30.1% decrease with ADU-S100 alone. Enhanced PD-L1 expression and CD8+ T-cell infiltration. | researchgate.netnih.gov |
| CT-26 Colon Carcinoma (Mouse) | CpG ODN1826 (TLR9 Agonist) | Combination therapy resulted in the highest tumor suppression and increased the survival rate to 100% from 71.4% in the control group. | um.ac.irum.ac.ir |
| K14-Cre-Brca1f/f;Trp53f/f Breast Cancer (Mouse) | Olaparib (PARP Inhibitor) | Combination significantly enhanced tumor volume reduction compared to olaparib monotherapy and increased recruitment of activated CD8+ T-cells. | |
| TRAMP-C2 Prostate Cancer (Mouse) | Cyto-IL-15 | Synergistic elimination of 75% of injected tumors and a 50% abscopal response rate in distal tumors. | nih.gov |
| Multiple Murine Tumor Models | Anti-PD-1 Antibody | Combination enhanced anti-tumor efficacy, resulting in complete eradication of both local and distal tumors. | clinicalleader.com |
Mechanisms of Resistance to ADU-S100 Monotherapy in Preclinical Models
Despite the potent immune activation triggered by ADU-S100, its efficacy as a monotherapy can be limited by intrinsic and adaptive resistance mechanisms within the tumor microenvironment. thno.orgnih.gov Research has identified several ways tumors evade the anti-cancer immune response initiated by STING agonism, including the upregulation of immunosuppressive checkpoints and cells, and the activation of counter-regulatory gene expression pathways. thno.orgnih.gov
Upregulation of Immunosuppressive Markers or Cells (e.g., Tim-3, MDSCs, Tregs)
A key mechanism of resistance to ADU-S100 involves the upregulation of the immune checkpoint molecule T-cell immunoglobulin and mucin-domain containing-3 (Tim-3). thno.orgnih.govnih.gov Studies have shown that ADU-S100 administration leads to an increase in Tim-3 expression specifically on type 2 conventional dendritic cells (cDC2s) in both murine models and human samples. thno.orgnih.gov These Tim-3+ cDC2s are immunosuppressive, restraining the activation and function of CD4+ T-cells, which are critical for a comprehensive anti-tumor response. thno.orgnih.gov While ADU-S100 effectively activates cDC1s to boost CD8+ T-cell responses, its failure to properly initiate cDC2 function and the concurrent upregulation of Tim-3 on these cells creates an intrinsic barrier to its therapeutic efficacy. thno.orgnih.govnih.gov Blocking Tim-3 with an antibody in combination with ADU-S100 was found to restore cDC2 maturation and antigen presentation, unleashing the CD4+ T-cell response and leading to reduced tumor burden and prolonged survival. thno.orgnih.gov
Differential Gene Expression and Pathway Adaptations in Non-Responsive Models
Resistance to ADU-S100 monotherapy is also driven by adaptive changes in gene expression within the tumor. The potent Type I interferon (IFN) signaling induced by STING activation, while crucial for initiating the anti-tumor response, also triggers the expression of a suite of interferon-stimulated genes (ISGs), some of which have negative immunoregulatory functions. researchgate.netnih.gov
In melanoma models resistant to ADU-S100 monotherapy, RNA sequencing has revealed the upregulation of specific ISGs known to suppress immune responses, including Arg2 (Arginase 2), Ptgs2 (COX-2), Nos2 (iNOS), and Cd274 (PD-L1). nih.gov These molecules can inhibit T-cell function and promote an immunosuppressive microenvironment. The specific ISGs that drive resistance can differ between tumor models, highlighting the heterogeneity of escape mechanisms. nih.gov For example, resistance in B16 melanoma was more effectively overcome by combining ADU-S100 with blockade of PD-L1 or ISG15, whereas resistance in BPR20 melanoma responded better to a combination with inhibitors of ARG2, COX2, and NOS2. nih.gov
Transcriptomic analysis of tumors treated with ADU-S100 also shows significant upregulation of genes related to innate immune activation and inflammation, such as Ifnb1 (Interferon-beta), Tnf (Tumor Necrosis Factor), Il6 (Interleukin-6), and Ccl2 (Chemokine Ligand 2). researchgate.net While these are markers of on-target STING activation, their sustained expression can contribute to adaptive resistance. In non-responsive models, the balance may be tipped towards these counter-regulatory and pro-inflammatory signals, limiting the development of a productive and sustained adaptive anti-tumor T-cell response. aacrjournals.org In a prostate cancer model, gene ontology analysis of tumors treated with ADU-S100 showed a significant activation of immunological processes, yet the combination with cyto-IL-15 was required for maximal therapeutic effect, suggesting that ADU-S100-induced gene expression changes alone are insufficient to overcome all resistance barriers. nih.gov
Structure Activity Relationship Sar and Chemical Biology Investigations of Adu S100 Enantiomer Ammonium Salt
Design Principles of ADU-S100 as a Cyclic Dinucleotide (CDN) Analog
ADU-S100, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) designed as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. cancer.govdrugbank.comchemietek.com The design of ADU-S100 incorporates key structural modifications to enhance its stability and biological activity compared to natural CDNs. nih.govmedchemexpress.com
Significance of Phosphodiester Linkage Modifications for Stability and Potency
Natural CDNs are susceptible to rapid degradation by phosphodiesterases, which limits their therapeutic potential. nih.gov To overcome this, ADU-S100 features phosphorothioate (B77711) linkages, where a non-bridging oxygen atom in the phosphodiester backbone is replaced by a sulfur atom. nih.govresearchgate.net This modification confers resistance to enzymatic hydrolysis by phosphodiesterases like ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1), thereby increasing the compound's stability in biological systems. nih.gov
Furthermore, ADU-S100 possesses a mixed-linkage configuration with both 2'-5' and 3'-5' phosphodiester bonds. nih.govinvivogen.com This structural feature enhances its binding affinity for the STING protein, leading to more potent activation of the downstream signaling cascade compared to natural CDNs like cGAMP. nih.gov The ammonium (B1175870) salt form of ADU-S100 is utilized to improve its stability and lipophilicity, which further promotes its ability to induce STING signaling. medchemexpress.com
Role of Enantiomeric Purity (Rp,Rp isomer) in STING Activation
ADU-S100 is synthesized as a specific diastereoisomer, the Rp,Rp enantiomer. medchemexpress.cominvivogen.com This high level of enantiomeric purity is crucial for its biological activity. Research has shown that the Rp,Rp dithio diastereoisomer of CDN analogs induces significantly higher production of type I interferons (IFNs) compared to mixtures of diastereoisomers (Rp/Sp). invivogen.com This stereospecificity highlights the precise structural requirements for optimal engagement and activation of the STING protein. The Rp,Rp configuration of ADU-S100 ensures a consistent and potent activation of the STING pathway across all known human STING alleles. medchemexpress.cominvivogen.com
Synthesis and Chemical Modifications of ADU-S100 Derivatives
The synthesis of ADU-S100 involves the creation of a bisphosphorothioate analog of cyclic di-AMP. nih.govresearchgate.net This process results in the specific Rp,Rp isomer. invivogen.com Further modifications, such as the formation of the ammonium salt, are performed to enhance the compound's stability and lipophilicity. medchemexpress.com
Researchers have also explored the formulation of ADU-S100 into liposomes to improve its delivery and potentiate its activity. nih.govresearchgate.net Cationic liposomes, for instance, can protect ADU-S100 from degradation in serum and enhance its uptake by antigen-presenting cells, leading to augmented STING activation. nih.govnih.gov Studies have investigated the impact of formulation factors, such as the lipid composition and the inclusion of polyethylene (B3416737) glycol (PEG), on the stability and potency of liposomal ADU-S100. nih.govresearchgate.net
Correlation between Structural Features and Biological Activity in In Vitro and Preclinical Models
The unique structural features of ADU-S100 directly correlate with its enhanced biological activity. The phosphorothioate linkages and the mixed 2'-5' and 3'-5' bonds contribute to its increased stability and potent activation of the STING pathway. nih.govinvivogen.com In vitro studies using human monocytic THP-1 cells and mouse bone marrow macrophages have demonstrated that ADU-S100 induces higher levels of IFN-β and pro-inflammatory cytokines like TNF-α and IL-6 compared to natural CDNs. medchemexpress.com
Preclinical studies in various tumor-bearing mouse models have shown that intratumoral administration of ADU-S100 leads to significant tumor regression and the development of systemic, tumor-specific T-cell responses. medchemexpress.comum.ac.ir This anti-tumor activity is a direct consequence of STING activation in the tumor microenvironment, which triggers the production of type I IFNs and other cytokines, leading to the recruitment and activation of immune cells. nih.govaacrjournals.org The ability of ADU-S100 to activate all known human STING alleles, including refractory variants, underscores its potential for broad applicability in cancer immunotherapy. medchemexpress.com
Comparative Analysis with Other STING Agonists (e.g., cGAMP, DMXAA)
ADU-S100 exhibits several advantages over other STING agonists, including the natural ligand 2'3'-cGAMP and the since-abandoned synthetic agonist DMXAA.
ADU-S100 vs. cGAMP: While cGAMP is the endogenous activator of STING, its therapeutic use is limited by its susceptibility to enzymatic degradation. nih.gov ADU-S100's phosphorothioate modifications provide enhanced stability. nih.gov Furthermore, the mixed 2'-5'/3'-5' linkage of ADU-S100 results in a higher binding affinity for STING and more potent induction of type I interferons compared to cGAMP. nih.govmedchemexpress.com In preclinical models, ADU-S100 has demonstrated superior anti-tumor efficacy compared to endogenous cGAMP. medchemexpress.com
ADU-S100 vs. DMXAA: DMXAA (5,6-dimethylxanthenone-4-acetic acid) was a promising STING agonist that showed efficacy in murine models but failed in human clinical trials due to its inability to activate human STING. In contrast, ADU-S100 is designed to potently activate all known human STING variants, making it a more viable candidate for clinical development. medchemexpress.cominvivogen.com
The following table summarizes the key features of these STING agonists:
| Feature | ADU-S100 | 2'3'-cGAMP | DMXAA |
| Origin | Synthetic | Endogenous | Synthetic |
| Chemical Nature | Cyclic Dinucleotide Analog | Cyclic Dinucleotide | Xanthenone |
| Stability | High (Phosphorothioate linkages) | Low (Susceptible to phosphodiesterases) | High |
| Human STING Activation | Potent activation of all known alleles medchemexpress.cominvivogen.com | Activates human STING | No activation |
| Potency | High | Moderate | High (in mice) |
Advanced Methodological Approaches in Adu S100 Enantiomer Ammonium Salt Research
In Vitro Cellular Assays for STING Activation and Immune Response
A variety of in vitro cellular assays are employed to meticulously assess the ability of compounds to activate the STING pathway and elicit a subsequent immune response. These assays provide a controlled environment to dissect the molecular and cellular events following compound exposure.
Reporter Gene Assays (e.g., IRF3-, NF-κB-mediated luciferase/SEAP expression)
Reporter gene assays are a cornerstone for quantifying the activation of specific transcription factors downstream of STING signaling. The canonical STING pathway leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and, in many cell types, also activates the Nuclear Factor-kappa B (NF-κB) pathway.
To assess this, researchers utilize cell lines that have been genetically engineered to express a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of a promoter containing binding sites for either IRF3 or NF-κB. When the ADU-S100 enantiomer ammonium (B1175870) salt is introduced to these cells, any potential activation of the STING pathway would lead to the binding of the respective transcription factor to the promoter and subsequent expression of the reporter protein. The activity of the reporter protein, which can be easily measured through luminescence or colorimetric assays, serves as a quantitative readout of pathway activation. In the context of the ADU-S100 enantiomer, these assays are expected to show minimal to no induction of reporter gene expression compared to the active ADU-S100 compound, thereby confirming its reduced biological activity.
Table 1: Representative Reporter Gene Assay Data
| Compound | Target Pathway | Reporter Gene | Expected Result |
| ADU-S100 enantiomer ammonium salt | IRF3 | Luciferase | Minimal to no increase in luminescence |
| ADU-S100 (active compound) | IRF3 | Luciferase | Significant increase in luminescence |
| This compound | NF-κB | SEAP | Minimal to no increase in SEAP activity |
| ADU-S100 (active compound) | NF-κB | SEAP | Significant increase in SEAP activity |
Flow Cytometry for Immune Cell Phenotyping and Activation Markers
Flow cytometry is an indispensable tool for the detailed analysis of immune cell populations and their activation status at the single-cell level. This technique allows for the simultaneous measurement of multiple cellular parameters, including the expression of cell surface and intracellular proteins.
In studies involving the this compound, peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., dendritic cells, macrophages, T cells) are treated with the compound. Subsequently, the cells are stained with a panel of fluorescently labeled antibodies targeting various cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD11c, MHC class II for dendritic cells) and activation markers (e.g., CD69, CD86, PD-L1). By analyzing the fluorescence intensity of each cell, researchers can quantify changes in the proportions of different immune cell types and their level of activation. For the ADU-S100 enantiomer, it is anticipated that there would be no significant upregulation of activation markers on immune cells, in stark contrast to the robust activation observed with the active ADU-S100.
Cytokine and Chemokine Profiling (e.g., ELISA, Luminex, Cytokine Bead Arrays)
A key outcome of STING activation is the production and secretion of a wide array of cytokines and chemokines, which are critical for orchestrating an immune response. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Luminex assays, and Cytokine Bead Arrays (CBA) are used to quantify the levels of these secreted proteins in the cell culture supernatant.
Following treatment of immune cells with the this compound, the supernatant is collected and analyzed for the presence of key STING-induced cytokines like Interferon-beta (IFN-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), as well as chemokines such as CXCL10 and CCL5. These assays provide a comprehensive profile of the inflammatory milieu. Consistent with its role as a less active control, the ADU-S100 enantiomer is expected to induce negligible levels of these cytokines and chemokines when compared to the potent induction by the active ADU-S100. targetmol.com
Preclinical In Vivo Model Systems for Efficacy Evaluation
To understand the potential therapeutic effects of a compound in a complex biological system, researchers turn to preclinical in vivo models. These models are invaluable for assessing anti-tumor efficacy and the systemic immune responses elicited by a therapeutic agent.
Syngeneic Murine Tumor Models (e.g., 4T1, MC38, B16-F10, CT26, GL261, MB49)
Syngeneic murine tumor models are a widely used platform for evaluating cancer immunotherapies. In these models, mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the investigational agent, the tumor, and a fully functional immune system.
Table 2: Representative Syngeneic Murine Tumor Models and Expected Outcomes
| Tumor Model | Cancer Type | Expected Outcome with this compound |
| 4T1 | Breast Cancer | No significant tumor growth inhibition |
| MC38 | Colon Carcinoma | No significant tumor growth inhibition |
| B16-F10 | Melanoma | No significant tumor growth inhibition |
| CT26 | Colon Carcinoma | No significant tumor growth inhibition |
| GL261 | Glioblastoma | No significant tumor growth inhibition |
| MB49 | Bladder Cancer | No significant tumor growth inhibition |
Humanized Mouse Models (if applicable for specific research)
For certain research questions, particularly those involving the interaction of a therapeutic with human immune cells, humanized mouse models are employed. These are typically immunodeficient mice that have been engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a humanized immune system.
While the primary application for these models is to test agents that are specific for human targets, they could theoretically be used to confirm the lack of off-target effects of the this compound on human immune cells in an in vivo setting. However, given its established role as a less active control in murine studies, extensive research using the enantiomer in humanized mouse models would be less common. The expectation would be a similar lack of immune activation and anti-tumor efficacy as observed in the syngeneic models.
Ex Vivo Analysis of Immune Cells and Tumor Tissue
Ex vivo analyses are critical for dissecting the specific cellular and molecular responses induced by the this compound. These studies, performed on immune cells and tumor tissues extracted from preclinical models, provide a detailed snapshot of the compound's impact on the tumor microenvironment and peripheral immune compartments.
To understand the transcriptional changes elicited by the this compound, researchers utilize high-throughput gene expression profiling techniques. RNA sequencing (RNA-Seq) offers a comprehensive, unbiased view of the entire transcriptome within treated cells or tissues. This allows for the identification of differentially expressed genes and the elucidation of activated or suppressed signaling pathways.
For a more targeted approach, Nanostring technology can be employed. This method allows for the direct and multiplexed measurement of hundreds of specific RNA molecules without the need for enzymatic reactions, offering high precision and reproducibility. In the context of the this compound, Nanostring panels would typically be designed to quantify the expression of genes involved in innate and adaptive immunity, such as those related to interferon signaling, cytokine and chemokine production, and markers of immune cell activation and infiltration.
Table 1: Representative Gene Panels for Nanostring Analysis
| Panel Name | Target Genes | Research Focus |
| Innate Immunity Panel | IFNB1, IRF3, IRF7, TBK1, STAT1, STAT2 | Assessment of Type I Interferon pathway activation |
| Adaptive Immunity Panel | CD8A, GZMB, PRF1, CD4, FOXP3, CTLA4, PDCD1 | Characterization of T cell activation, cytotoxicity, and regulation |
| Chemokine & Cytokine Panel | CXCL9, CXCL10, CCL5, TNF, IL6, IL12B | Evaluation of immune cell recruitment and inflammatory milieu |
Immunohistochemistry (IHC) and immunofluorescence (IF) are indispensable tools for visualizing the spatial distribution and abundance of immune cells and specific protein markers within the tumor microenvironment following treatment with the this compound. These antibody-based staining techniques provide crucial insights into the cellular composition of the tumor infiltrate and the activation state of key signaling pathways.
IHC, which typically uses enzymatic reactions to generate a colored signal, is well-suited for quantifying the density of various immune cell populations, such as CD4+ helper T cells, CD8+ cytotoxic T cells, regulatory T cells (Tregs), natural killer (NK) cells, and macrophages. By staining serial tissue sections with antibodies against specific cell surface markers (e.g., CD4, CD8, FOXP3), researchers can map the infiltration of these cells into the tumor core and surrounding stroma.
IF, which utilizes fluorescently labeled antibodies, allows for the simultaneous detection of multiple markers within a single tissue section. This multiplexing capability is particularly valuable for co-localization studies, enabling the investigation of cellular interactions and the activation status of specific pathways in defined cell populations. For instance, co-staining for a T cell marker and a proliferation marker like Ki-67 can reveal the proliferative activity of tumor-infiltrating lymphocytes.
To move beyond static snapshots and understand the dynamic behavior of immune cells in response to the this compound, researchers are increasingly turning to advanced imaging modalities. Intravital microscopy, for example, allows for the real-time visualization of immune cell trafficking, infiltration, and interactions within the tumors of living animals. This powerful technique can provide unprecedented insights into how the compound influences the motility and effector functions of immune cells at the single-cell level.
Other advanced imaging techniques, such as multiphoton microscopy, can offer deeper tissue penetration and reduced phototoxicity, enabling longitudinal imaging of the tumor microenvironment over extended periods. These dynamic imaging approaches are crucial for a more complete understanding of the spatio-temporal aspects of the anti-tumor immune response initiated by the this compound.
Delivery Systems for this compound in Preclinical Settings
The efficacy of the this compound is intrinsically linked to its successful delivery to the target site and uptake by relevant immune cells. Preclinical research has focused on optimizing delivery systems to enhance its therapeutic index.
Direct intratumoral (IT) injection is a primary mode of administration for STING agonists in preclinical models. This approach aims to concentrate the compound within the tumor, thereby maximizing local immune activation while minimizing potential systemic exposure. The direct injection into the tumor is designed to engage and activate STING in resident immune cells, such as dendritic cells, which are pivotal for initiating an anti-tumor T cell response.
The local administration is hypothesized to lead to a cascade of events, including the production of type I interferons and other pro-inflammatory cytokines and chemokines. This, in turn, is expected to promote the recruitment and activation of additional immune cells, transforming the tumor into an immunologically "hot" environment. A key area of investigation is the extent to which this localized immune activation can lead to systemic anti-tumor immunity, capable of controlling tumor growth at distant, untreated sites—an effect known as the abscopal effect.
To improve upon direct intratumoral injection, researchers have explored the use of liposomal formulations for the delivery of STING agonists. Liposomes are microscopic, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the this compound, encapsulation within liposomes can offer several advantages.
Firstly, liposomal delivery can protect the compound from degradation in the biological environment, thereby increasing its stability and bioavailability. Secondly, the surface of liposomes can be modified with specific ligands to target them to particular cell types, such as dendritic cells, enhancing cellular uptake and ensuring the compound reaches its intended intracellular target, STING. Finally, the lipid composition and size of the liposomes can be tailored to control the release kinetics of the encapsulated drug, potentially sustaining immune activation over a longer period.
Table 2: Comparison of Delivery Methods
| Delivery Method | Advantages | Disadvantages | Research Focus |
| Intratumoral Injection | High local concentration, reduced systemic exposure | Technically challenging for deep tumors, potential for rapid clearance | Optimization of injection technique, assessment of local vs. systemic immune responses |
| Liposomal Formulation | Enhanced stability, potential for cell-specific targeting, controlled release | Complexity of formulation, potential for immunogenicity of the carrier | Influence of lipid composition on bioactivity, cellular uptake mechanisms |
Theoretical and Conceptual Frameworks in Adu S100 Enantiomer Ammonium Salt Research
Principles of Innate Immune Activation in the Tumor Microenvironment
The foundation of ADU-S100's activity lies in its role as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. drugbank.comdrugbank.comcaltagmedsystems.co.uk The STING pathway is a critical component of the innate immune system, responsible for detecting the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that which occurs within the tumor microenvironment (TME). nih.govnih.gov
ADU-S100, a synthetic cyclic dinucleotide, mimics the natural ligands of STING, such as cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAMP synthase (cGAS) upon binding to cytosolic DNA. nih.govinvivogen.com By directly binding to and activating STING, ADU-S100 initiates a downstream signaling cascade. nih.gov This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.govtocris.com Phosphorylated IRF3 then translocates to the nucleus, driving the expression of a variety of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α and IFN-β). nih.govnih.gov
The production of type I IFNs within the TME is a pivotal event, creating a pro-inflammatory state that is conducive to anti-tumor immunity. nih.gov This inflammatory milieu is essential for recruiting and activating various innate immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and macrophages, thereby setting the stage for a broader and more effective anti-tumor response. nih.gov Research has demonstrated that intratumoral injection of ADU-S100 leads to the activation of these innate immune pathways, resulting in potent, systemic tumor regression and the generation of lasting immunity. caltagmedsystems.co.ukadooq.comum.ac.ir
Table 1: Key Molecules in ADU-S100-Mediated Innate Immune Activation
| Molecule | Role in the Pathway |
| ADU-S100 | Synthetic STING agonist, initiates the signaling cascade. drugbank.com |
| STING | Receptor that binds ADU-S100, leading to its activation. nih.gov |
| TBK1 | Kinase that phosphorylates and activates IRF3 upon STING activation. tocris.com |
| IRF3 | Transcription factor that, upon phosphorylation, drives the expression of type I interferons. nih.gov |
| Type I IFNs (IFN-α/β) | Key cytokines that promote a pro-inflammatory TME and activate immune cells. nih.gov |
Immunogenic Cell Death (ICD) and its Role in STING Activation
Immunogenic cell death is a form of regulated cell death that is capable of activating an adaptive immune response against antigens derived from the dying cells. Unlike apoptotic cell death, which is typically immunologically silent, ICD is characterized by the release of damage-associated molecular patterns (DAMPs). These DAMPs act as "find-me" and "eat-me" signals for antigen-presenting cells (APCs), such as dendritic cells.
While ADU-S100's primary mechanism is the direct activation of STING, its downstream effects can be amplified by the induction of ICD. The inflammatory environment created by STING activation, rich in type I IFNs, can sensitize tumor cells to undergo ICD in response to other therapies or cellular stress.
The Abscopal Effect Mediated by STING Agonists
A significant conceptual framework for understanding the therapeutic potential of ADU-S100 is the abscopal effect. This phenomenon refers to the regression of metastatic tumors at sites distant from the primary tumor that was directly treated. The abscopal effect is a hallmark of a systemic, tumor-specific immune response.
Intratumoral injection of ADU-S100 has been shown to induce potent systemic tumor regression, a clear demonstration of the abscopal effect. caltagmedsystems.co.ukadooq.com The mechanism behind this is the generation of a robust, antigen-specific T-cell mediated immune response. drugbank.comdrugbank.com
The process begins with the activation of innate immunity at the injection site, as described above. The maturation of dendritic cells within the treated tumor is a critical step. These activated DCs then migrate to draining lymph nodes, where they present tumor-associated antigens to naive T cells. This leads to the priming and expansion of tumor-specific CD8+ T cells, which are cytotoxic T lymphocytes (CTLs) capable of recognizing and killing tumor cells. These effector T cells then enter the systemic circulation and can travel to distant, untreated tumor sites to exert their anti-tumor activity.
Research in murine models has consistently shown that intratumoral administration of ADU-S100 not only causes regression of the injected tumor but also of non-injected lesions. nih.gov This systemic effect highlights the ability of local STING activation to orchestrate a powerful, body-wide anti-tumor immune response.
Interplay between Innate and Adaptive Immunity in ADU-S100-Mediated Responses
The efficacy of ADU-S100 is a testament to the critical interplay between the innate and adaptive immune systems. The initial activation of the innate immune system by ADU-S100 is the essential first step that bridges to a durable and specific adaptive immune response. nih.gov
As previously mentioned, the type I IFN response triggered by STING activation is crucial for the maturation and activation of dendritic cells. nih.gov These professional antigen-presenting cells are the key link between innate and adaptive immunity. Activated DCs upregulate costimulatory molecules and present tumor antigens on MHC class I and class II molecules, providing the necessary signals for the activation and proliferation of tumor-specific CD8+ and CD4+ T cells. nih.gov
Studies have demonstrated that the anti-tumor immunity induced by ADU-S100 is mediated by CD8+ T cells. nih.govtocris.com In an esophageal adenocarcinoma model, treatment with ADU-S100 led to enhanced CD8+ T-cell infiltration into the tumor. oncotarget.com Furthermore, combining ADU-S100 with therapies that unleash T-cell activity, such as checkpoint inhibitors, has shown synergistic effects in preclinical models. nih.gov This synergy arises from the ability of ADU-S100 to generate an initial anti-cancer immune response, which can then be amplified and sustained by checkpoint blockade. nih.gov
Recent research also highlights a role for CD4+ T cells in the response to ADU-S100. While ADU-S100 boosts CD8+ T cells by activating conventional dendritic cells type 1 (cDC1), it may not effectively initiate the cDC2 response that is important for CD4+ T cell help. nih.gov This suggests a nuanced interplay where different dendritic cell subsets orchestrate distinct arms of the adaptive immune response following STING activation.
Modulating Immunosuppressive Mechanisms in the Tumor Microenvironment
A major hurdle in cancer immunotherapy is the immunosuppressive nature of the tumor microenvironment. The TME is often characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and the expression of immune checkpoint molecules like PD-L1, all of which dampen anti-tumor immune responses.
ADU-S100 has the potential to remodel this immunosuppressive TME into a more pro-inflammatory, immune-permissive state. nih.gov The production of type I IFNs and other pro-inflammatory cytokines can counteract the immunosuppressive signals within the TME. For instance, IFNs can promote the cytotoxic activity of NK cells and CD8+ T cells and can also increase the expression of MHC class I on tumor cells, making them more visible to the immune system.
However, the activation of the STING pathway can also lead to the upregulation of inhibitory molecules as a negative feedback mechanism. For example, the expression of PD-L1 on tumor cells can be induced by IFN-γ, a cytokine produced by activated T cells. While this can be a mechanism of adaptive resistance, it also provides a strong rationale for combination therapies. By pairing ADU-S100 with a PD-1/PD-L1 checkpoint inhibitor, the initial immune response generated by the STING agonist can be protected from subsequent suppression. nih.gov
Furthermore, research has shown that ADU-S100 administration can lead to an upregulation of Tim-3 on conventional dendritic cells type 2 (cDC2), which is an immunosuppressive phenotype. nih.govthno.org This highlights the complexity of the immune response to STING agonists and suggests that overcoming such intrinsic barriers, for instance by combining ADU-S100 with a Tim-3 blocking antibody, could enhance its therapeutic efficacy. nih.govthno.org
Future Directions and Unexplored Research Avenues for Adu S100 Enantiomer Ammonium Salt
Investigation of Novel Combination Strategies Beyond Current Preclinical Models
The therapeutic ceiling of ADU-S100 monotherapy, as observed in early clinical trials, has underscored the necessity of exploring synergistic combinations. aacrjournals.orgnih.gov While the pairing of STING agonists with PD-1 inhibitors like spartalizumab has been a primary focus, future research must venture beyond this paradigm to unlock the full potential of ADU-S100. nih.govresearchgate.net Preclinical models have already demonstrated that combining ADU-S100 with checkpoint inhibitors can enhance antitumor efficacy and induce durable immunity. researchgate.netclinicalleader.com
Future investigations should prioritize combinations with other immunomodulatory agents. For instance, preclinical studies combining ADU-S100 with a TLR9 agonist (CpG ODN1826) have shown synergistic effects, leading to significant tumor regression in colon carcinoma models. um.ac.irum.ac.ir This suggests that activating multiple innate immune pathways simultaneously could create a more robust and effective anti-tumor response.
Further unexplored areas include combinations with:
DNA-damaging therapies: Radiotherapy and certain chemotherapies can cause the release of cytosolic DNA from tumor cells, which naturally activates the cGAS-STING pathway. bmj.com Combining this with exogenous STING activation via ADU-S100 could amplify the anti-tumor immune response.
Other checkpoint inhibitors: Beyond PD-1/PD-L1, combining ADU-S100 with inhibitors of CTLA-4, LAG-3, or TIM-3 could overcome different mechanisms of T-cell exhaustion and enhance immune-mediated tumor destruction. Preclinical data has already shown that adding ADU-S100 to a combination of anti-PD-1 and anti-CTLA-4 can induce complete responses in poorly immunogenic models. researchgate.net
Targeted therapies: Integrating ADU-S100 with therapies targeting specific oncogenic pathways could create a dual-pronged attack, directly inhibiting tumor growth while simultaneously stimulating an immune assault.
Oncolytic viruses: These viruses selectively replicate in and kill cancer cells, releasing tumor antigens and PAMPs that can prime an immune response. The addition of ADU-S100 could potently amplify this virus-induced immunity. nih.gov
Elucidation of Host Genetic Factors Influencing ADU-S100 Responsiveness
A significant challenge in the clinical development of STING agonists is the variability in patient responses. nih.gov This heterogeneity may be, in part, attributable to host genetic factors. The gene encoding STING (TMEM173) is known to have several human variants, and ADU-S100 was specifically designed to activate all known human STING alleles. targetedonc.com However, the influence of these and other genetic polymorphisms on the magnitude and quality of the immune response following ADU-S100 administration is not fully understood.
Future research should focus on:
STING Pathway Polymorphisms: Systematically evaluating how different genetic variants of STING and other key proteins in the pathway (e.g., cGAS, TBK1, IRF3) correlate with clinical and immunological outcomes in patients treated with ADU-S100.
Pharmacogenomic Studies: Conducting large-scale analyses that link patient genomic data with treatment response to identify genetic biomarkers that can predict efficacy. This could enable patient stratification and personalized treatment strategies.
Immune-Related Gene Signatures: Investigating whether pre-existing immune gene expression signatures within the tumor microenvironment or peripheral blood can predict which patients are most likely to benefit from ADU-S100 therapy.
Research into Alternative Delivery Systems and Formulation Innovations to Optimize Preclinical Efficacy
A major hurdle for cyclic dinucleotide-based therapies like ADU-S100 is their suboptimal drug-like properties, including susceptibility to enzymatic degradation and poor membrane permeability, which often necessitates direct intratumoral injection. mdpi.comnih.gov This route of administration is not feasible for all patients, particularly those with visceral or inaccessible metastases. mdpi.com Therefore, a critical area of future research is the development of innovative delivery systems.
Recent preclinical research has shown significant promise in this area. Cationic liposomal formulations have been developed to encapsulate ADU-S100, which can potentiate STING activation in antigen-presenting cells. nih.govnih.gov Studies have investigated how factors like the charge ratio and PEGylation of these liposomes can influence stability and potency. mdpi.com Another promising approach involves biodegradable implants loaded with ADU-S100 for intracranial delivery in glioblastoma models, which led to increased survival. pnas.org
| Delivery System | Key Finding/Advantage | Preclinical Model | Reference |
|---|---|---|---|
| Cationic Liposomes (DOTAP/Cholesterol) | Optimized formulation potentiates STING activation; enables systemic delivery. | In vitro (THP-1 cells), B16-F10, MC38 tumors | mdpi.comnih.gov |
| Biodegradable Intracranial Implants | Provides sustained local release, leading to increased survival and immune memory. | GL261 and CT-2A Glioblastoma | pnas.org |
| Phytoglycogen Nanoparticles (NanoST) | Acts as an adjuvant system for intradermal vaccination, synergistically activating antigen-presenting cells. | B16-OVA melanoma, E.G7-OVA lymphoma | nih.gov |
| STINGVAX (Cellular Cancer Vaccine) | Formulation with GM-CSF-producing vaccine induces potent anti-tumor immunity against multiple aggressive tumors. | Murine tumors | mdpi.comnih.gov |
Future research should continue to explore and refine these and other novel platforms, such as polymeric nanoparticles and hydrogels, to improve the pharmacokinetic profile, enable systemic administration, and target ADU-S100 specifically to immune cells within the tumor microenvironment. mdpi.comresearchgate.net
Detailed Mechanistic Dissection of Resistance Pathways in Preclinical Contexts
Despite promising initial responses, tumors can develop resistance to STING-agonist therapy. Understanding the underlying mechanisms is crucial for developing strategies to overcome it. Resistance can be intrinsic (pre-existing) or acquired following treatment.
Key avenues for future research include:
Loss of STING Pathway Components: Investigating the downregulation or loss of STING expression in tumor cells or immune cells as a mechanism of escape. nih.gov Research in Merkel cell carcinoma has shown that while cancer cells may lack STING expression, the agonist can still act on STING-expressing immune cells within the tumor microenvironment. bmj.com
Chronic Activation and Immune Suppression: Exploring the paradoxical finding that chronic STING activation can sometimes lead to immunosuppression, for instance, by recruiting myeloid-derived suppressor cells (MDSCs). nih.gov
Upregulation of Inhibitory Signals: Determining if ADU-S100 treatment leads to the compensatory upregulation of other immune checkpoints (beyond PD-1/PD-L1) or immunosuppressive cytokines, which could then be targeted in combination therapies.
Tumor Microenvironment Remodeling: Analyzing how the tumor microenvironment, including suppressive cells like regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), evolves during and after ADU-S100 treatment to mediate resistance. nih.gov
Application of Systems Biology and Computational Approaches to Predict ADU-S100 Activity
The immune response triggered by ADU-S100 is a complex interplay of various cells, cytokines, and signaling pathways. pm360online.com Systems biology and computational modeling offer powerful tools to dissect this complexity and predict therapeutic outcomes. nih.gov By integrating multi-omics data (genomics, transcriptomics, proteomics) from preclinical models and clinical samples, researchers can build comprehensive models of the STING-activated immune response. nih.gov
Future directions in this area include:
Predictive Biomarker Identification: Using machine learning and artificial intelligence to analyze complex datasets and identify robust biomarkers or multi-gene signatures that predict response or resistance to ADU-S100. nih.gov
Mechanistic Modeling: Developing computational models that simulate the dynamic interactions within the tumor microenvironment following STING activation. These models can help generate new hypotheses about combination therapies and resistance mechanisms. nih.gov
Network Analysis: Applying network biology to map the signaling cascades downstream of STING activation, potentially revealing novel therapeutic targets to enhance the efficacy of ADU-S100.
Exploration of ADU-S100 Enantiomer Ammonium (B1175870) Salt in Non-Oncological Immunological Research Models
The potent immune-activating properties of ADU-S100 are not limited to oncology. The STING pathway is a fundamental component of the innate immune system's response to pathogens, making STING agonists highly attractive candidates for applications in infectious diseases and vaccinology. pm360online.comnih.gov
Vaccine Adjuvant: ADU-S100 has shown significant potential as a powerful vaccine adjuvant. um.ac.irnih.gov It can enhance the magnitude and quality of the immune response to vaccine antigens, promoting strong T-cell responses which are critical for controlling many infections and for therapeutic vaccines. um.ac.irnih.gov A recent study demonstrated that a combination of a phytoglycogen nanoparticle and ADU-S100 (termed NanoST) could serve as a potent adjuvant for an intradermal cancer vaccine, inducing strong cytotoxic T lymphocyte responses. nih.gov
Infectious Diseases: The STING pathway is crucial for detecting viral and some bacterial infections. bmj.com Therefore, ADU-S100 could be explored as a therapeutic agent to boost the innate immune response against a variety of pathogens. Research in this area could focus on its utility in models of chronic viral infections (e.g., HIV, hepatitis B) or acute respiratory infections where a rapid and robust innate immune response is beneficial.
Q & A
Basic Research Questions
Q. What are the optimal in vitro conditions for evaluating ADU-S100 enantiomer ammonium salt's STING activation?
- Methodology :
- Solubility : Dissolve in DMSO at 50 mg/mL (69.00 mM) with sonication. For PBS, use 30 mg/mL (41.40 mM) with ultrasonic homogenization .
- Cell Lines : THP-1 human monocytes are commonly used to assess IFN-β production and cytokine profiling (e.g., TNF-α, IL-6).
- Assays : Measure IRF-3 phosphorylation via Western blot or IFN-β levels via ELISA. Compare activity to the parent compound ADU-S100 (ML RR-S2 CDA) to confirm reduced potency .
Q. How should stability and storage conditions be managed for this compound?
- Storage : Store at 4°C in a sealed container with desiccants to prevent moisture absorption. For long-term storage in solution (-80°C for 6 months; -20°C for 1 month), use DMSO or PBS and avoid freeze-thaw cycles .
- Stability Testing : Monitor degradation via HPLC or LC-MS under varying pH and temperature conditions.
Q. What controls are essential when studying the enantiomer's role in STING pathway modulation?
- Negative Controls : Use vehicle (DMSO/PBS) and STING-knockout cell lines.
- Positive Controls : Include active ADU-S100 or endogenous ligands like cGAMP.
- Enantiomer-Specific Validation : Compare dose-response curves (e.g., EC₅₀ values) to confirm reduced activity relative to ADU-S100 .
Advanced Research Questions
Q. What structural modifications differentiate ADU-S100 from its enantiomer, and how do these impact STING activation?
- Key Features :
- ADU-S100 contains dithio, mixed-linkage cyclic dinucleotides (CDNs) that enhance lipophilicity and stability, improving STING binding .
- The enantiomer’s stereochemical inversion disrupts interactions with STING’s binding pocket, reducing conformational changes required for TBK1/IRF-3 activation .
- Experimental Approaches :
- Perform molecular docking simulations using STING crystal structures (e.g., hSTINGREF allele).
- Synthesize analogs with modified phosphate backbones to study structure-activity relationships .
Q. How can combination therapies overcome the limited efficacy of this compound in monotherapy?
- Synergistic Agents :
- PD-1/PD-L1 inhibitors (e.g., pembrolizumab) enhance T-cell activation in tumor models, as shown in phase Ib trials (NCT03172936) .
- Co-administration with anti-angiogenic agents (e.g., bevacizumab) modulates the tumor microenvironment .
- Dosing Strategies :
- Intratumoral injection (e.g., 50 µg in GL261 glioma models) followed by reduced systemic dosing (30 µg) minimizes toxicity while maintaining efficacy .
Q. How do contradictory findings on DNA-PKcs inhibition and STING activation inform pathway crosstalk?
- Key Data :
- DNA-PKcs inhibition (e.g., NU7441) enhances STING activation by agonists like E7766 but not ADU-S100, suggesting compound-specific pathway interactions .
- Implications :
- ADU-S100’s resistance to DNA-PKcs modulation may stem from its inability to inhibit DNA-PK catalytic activity, highlighting the need for agonist-specific mechanistic studies .
Data Analysis and Interpretation
Q. How should researchers address variability in cytokine production across STING agonist studies?
- Troubleshooting :
- Standardize cell lines (e.g., use hTERT-immortalized PBMCs) and assay timing (e.g., 24-hour post-treatment for IFN-β peaks).
- Validate results across multiple STING alleles (e.g., hSTINGREF vs. hSTINGQ) to account for genetic variability .
Q. What preclinical models best recapitulate the systemic immune effects of this compound?
- Models :
- GL261 Intracranial Glioma : Assess brain-infiltrating leukocytes (BILs) via flow cytometry (CD4+/CD8+ T cells, NK cells) .
- B16F1-OVA Melanoma : Monitor tumor regression and weight loss to balance efficacy and toxicity .
Tables for Key Data
| Solubility Profile |
|---|
| Solvent |
| DMSO |
| PBS |
| Methanol |
| In Vivo Dosing Regimens |
|---|
| Model |
| GL261 Glioma |
| B16F1-OVA Melanoma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
